molecular formula C28H27N5O3 B2869500 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide CAS No. 1189684-27-2

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide

Cat. No. B2869500
CAS RN: 1189684-27-2
M. Wt: 481.556
InChI Key: YYGRWHOYOQYAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These derivatives have been designed, synthesized, and evaluated for their DNA intercalation activities as anticancer agents .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including the given compound, allows them to accommodate a broad range of substituents around the core structures . This facilitates the construction of diverse novel bioactive molecules .

Scientific Research Applications

Synthesis and Characterization

Quinoxaline derivatives, including triazoloquinoxalines, have been synthesized through various methods, showcasing the chemical flexibility and structural diversity of these compounds. For instance, a study by Rashed et al. (1990) highlighted a facile synthesis of 1-aryl-s-triazolo[4,3-a]quinoxalin-4-ones via the pyrolysis of corresponding hydrazones, demonstrating a method to achieve these compounds with satisfactory yield (Rashed et al., 1990). This process underscores the importance of selecting appropriate solvents and conditions for the cyclodehydrogenation reactions pivotal in crafting quinoxaline frameworks.

Biological Applications

Quinoxaline derivatives have shown promise in biological applications, particularly as antimicrobial agents. Badran et al. (2003) synthesized several fused triazolo and ditriazoloquinoxaline derivatives, evaluating them for antimicrobial and antifungal activities. Compounds displayed potent antibacterial activity compared to standard treatments, highlighting their potential in developing new antimicrobial therapies (Badran et al., 2003).

Molecular Docking and Pharmacological Characterization

Further research into quinoxaline derivatives includes molecular docking and pharmacological characterization, exploring their binding affinities to various receptors and their potential as therapeutic agents. Catarzi et al. (2005) investigated 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives for their potential as human A3 adenosine receptor antagonists, revealing compounds with significant potency and selectivity. This study not only highlights the therapeutic potential of quinoxaline derivatives but also emphasizes the importance of molecular design in enhancing receptor selectivity (Catarzi et al., 2005).

Safety and Hazards

While specific safety and hazard data for the given compound were not found, it’s important to note that triazoles and their derivatives, including [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been associated with adverse events such as hepatotoxicity and hormonal problems .

properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3/c1-16-10-17(2)14-21(13-16)36-27-26-31-32(28(35)33(26)23-9-7-6-8-22(23)29-27)15-24(34)30-25-19(4)11-18(3)12-20(25)5/h6-14H,15H2,1-5H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGRWHOYOQYAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.